

# Ethyl 3-Cyanopropionate: A Versatile Cyano Ester Building Block for Organic Synthesis

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## Compound of Interest

Compound Name: Ethyl 3-cyanopropionate

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## Introduction

**Ethyl 3-cyanopropionate**, also known as ethyl 3-cyanopropionate, is a bifunctional organic molecule featuring both a nitrile and an ester functional group. This unique combination makes it a valuable and versatile building block in organic synthesis. The presence of two reactive sites allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures, particularly nitrogen-containing heterocycles and gamma-amino acids, which are prevalent in many biologically active compounds and pharmaceutical drugs. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and key synthetic applications of **ethyl 3-cyanopropionate**, complete with detailed experimental protocols and workflow diagrams to support its use in research and development.

## Physicochemical and Spectroscopic Data

The fundamental properties of **ethyl 3-cyanopropionate** are summarized below. These data are essential for its proper handling, characterization, and use in chemical reactions.

## Physical and Chemical Properties

Property	Value	Reference(s)
IUPAC Name	ethyl 3-cyanopropanoate	[1]
Synonyms	Ethyl 3-cyanopropionate, 3-Cyanopropanoic acid ethyl ester	[1]
CAS Number	10137-67-4	[1]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	127.14 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[3]
Density	1.021 g/cm <sup>3</sup>	[4]
Boiling Point	220.4 °C at 760 mmHg	[4]
Flash Point	93.6 °C	[4]
SMILES	CCOC(=O)CCC#N	[1][2]
InChIKey	BFSBTNGKMMFQNL-UHFFFAOYSA-N	[1][2]

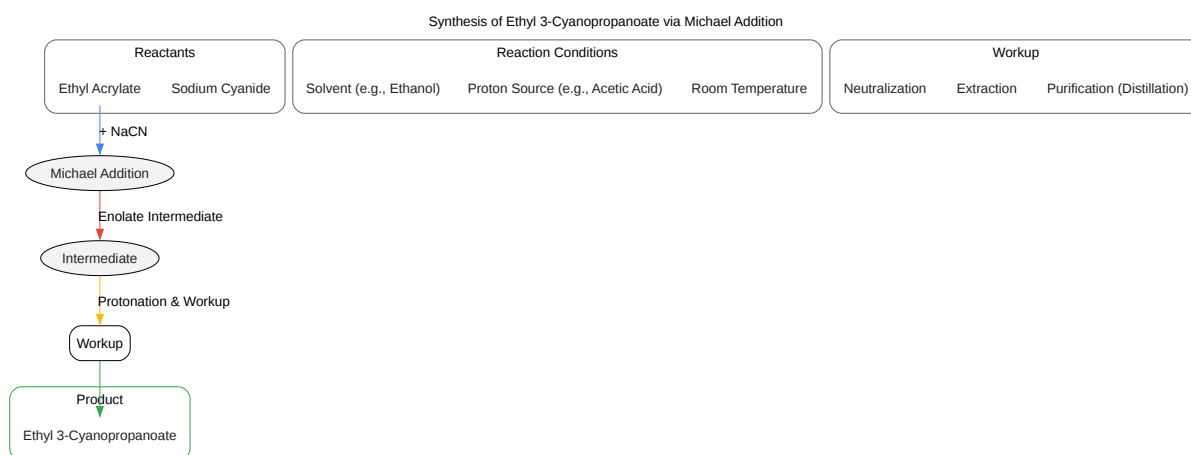
## Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of **ethyl 3-cyanopropanoate**. Below are the expected characteristic spectral data.[1][5]

Spectroscopy	Characteristic Peaks / Shifts
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	Predicted: $\delta$ 4.1-4.2 (q, 2H, $-\text{OCH}_2\text{CH}_3$ ), $\delta$ 2.7-2.8 (t, 2H, $-\text{CH}_2\text{CO}_2\text{Et}$ ), $\delta$ 2.5-2.6 (t, 2H, $-\text{CH}_2\text{CN}$ ), $\delta$ 1.2-1.3 (t, 3H, $-\text{OCH}_2\text{CH}_3$ )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	Predicted: $\delta$ ~170 ( $\text{C}=\text{O}$ ), $\delta$ ~118 ( $\text{C}\equiv\text{N}$ ), $\delta$ ~61 ( $-\text{OCH}_2$ ), $\delta$ ~30 ( $-\text{CH}_2\text{CO}_2\text{Et}$ ), $\delta$ ~15 ( $-\text{CH}_2\text{CN}$ ), $\delta$ ~14 ( $-\text{CH}_3$ ) <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
IR Spectroscopy	$\nu$ ~2250 $\text{cm}^{-1}$ ( $\text{C}\equiv\text{N}$ stretch), $\nu$ ~1735 $\text{cm}^{-1}$ ( $\text{C}=\text{O}$ ester stretch)
Mass Spectrometry	Molecular Ion $[\text{M}]^+$ : $m/z = 127.06$

## Synthesis of Ethyl 3-Cyanopropanoate

**Ethyl 3-cyanopropanoate** is typically synthesized via the Michael addition of a cyanide source to an acrylate ester. This method is efficient and utilizes readily available starting materials.



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Caption: Workflow for the synthesis of **ethyl 3-cyanopropanoate**.

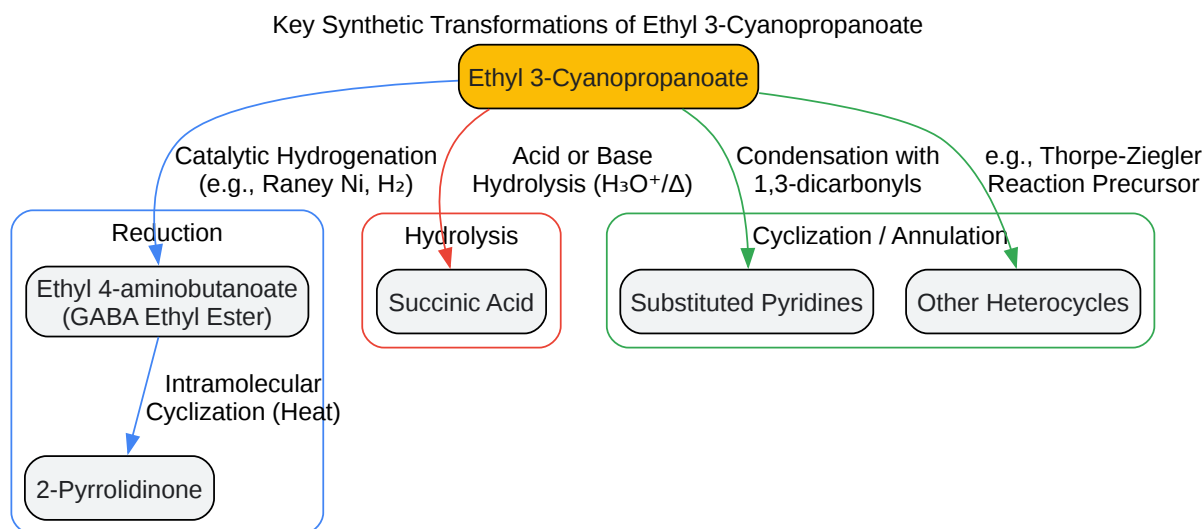
## Experimental Protocol: Synthesis from Ethyl Acrylate

This protocol describes the synthesis of **ethyl 3-cyanopropanoate** by the conjugate addition of sodium cyanide to ethyl acrylate.

- **Reaction Setup:** In a well-ventilated fume hood, a 500 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is charged with sodium cyanide (24.5 g, 0.5 mol) and 100 mL of a 1:1 ethanol/water solution.
- **Addition of Reactant:** Ethyl acrylate (50.0 g, 0.5 mol) is added to the dropping funnel. The cyanide solution is stirred and cooled in an ice bath to 5-10 °C.
- **Reaction Execution:** The ethyl acrylate is added dropwise to the stirred cyanide solution over a period of 1 hour, ensuring the temperature does not exceed 15 °C. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 12 hours.
- **Neutralization and Workup:** The reaction mixture is cooled again in an ice bath, and glacial acetic acid is slowly added until the solution is neutral (pH ~7) to quench any remaining cyanide. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL).
- **Purification:** The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- **Final Product:** The crude product is purified by vacuum distillation to yield **ethyl 3-cyanopropanoate** as a colorless liquid.

## Key Reactions and Synthetic Utility

**Ethyl 3-cyanopropanoate** serves as a precursor to a variety of important chemical motifs. The nitrile and ester groups can be selectively or simultaneously transformed.



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Caption: Key reactions of **ethyl 3-cyanopropionate** in organic synthesis.

## Reduction to Ethyl 4-aminobutanoate (GABA Ethyl Ester)

The catalytic hydrogenation of the nitrile group provides a direct route to ethyl 4-aminobutanoate, an ester of the important neurotransmitter  $\gamma$ -aminobutyric acid (GABA).<sup>[10]</sup> <sup>[11]</sup> This derivative is useful in medicinal chemistry for prodrug strategies to enhance blood-brain barrier penetration.

- **Catalyst Preparation:** A high-pressure hydrogenation vessel (Parr apparatus) is charged with Raney Nickel (approx. 5 g, slurry in ethanol) under an inert atmosphere (argon or nitrogen).
- **Reaction Setup:** A solution of **ethyl 3-cyanopropionate** (12.7 g, 0.1 mol) in 100 mL of anhydrous ethanol is added to the vessel.

- **Hydrogenation:** The vessel is sealed, purged several times with hydrogen gas, and then pressurized to 500 psi with hydrogen. The mixture is stirred vigorously and heated to 80 °C.
- **Monitoring:** The reaction is monitored by the cessation of hydrogen uptake. The typical reaction time is 6-8 hours.
- **Workup:** After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
- **Purification:** The ethanol is removed from the filtrate under reduced pressure. The resulting crude oil, ethyl 4-aminobutanoate, can be purified by vacuum distillation.

## Hydrolysis to Succinic Acid

Acid-catalyzed hydrolysis of both the ester and nitrile functionalities leads to the formation of succinic acid, a dicarboxylic acid used in polymers, food additives, and as a precursor in the chemical industry.

- **Reaction Setup:** A 250 mL round-bottom flask is fitted with a reflux condenser and charged with **ethyl 3-cyanopropanoate** (12.7 g, 0.1 mol) and 100 mL of 6 M aqueous hydrochloric acid.
- **Reaction Execution:** The mixture is heated to reflux with stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 24 hours.
- **Isolation:** The reaction mixture is cooled to room temperature and then further cooled in an ice bath to precipitate the succinic acid.
- **Purification:** The solid product is collected by vacuum filtration, washed with a small amount of cold water, and dried in a vacuum oven. Further purification can be achieved by recrystallization from water.

## Synthesis of Heterocycles

**Ethyl 3-cyanopropanoate** is a valuable C4 synthon for the construction of various heterocyclic systems. It can be used to synthesize substituted pyridines, pyridones, and other related structures through multi-component reactions or cyclocondensation strategies.<sup>[12][13][14]</sup> For instance, in reactions analogous to those of ethyl cyanoacetate, it can condense with 1,3-

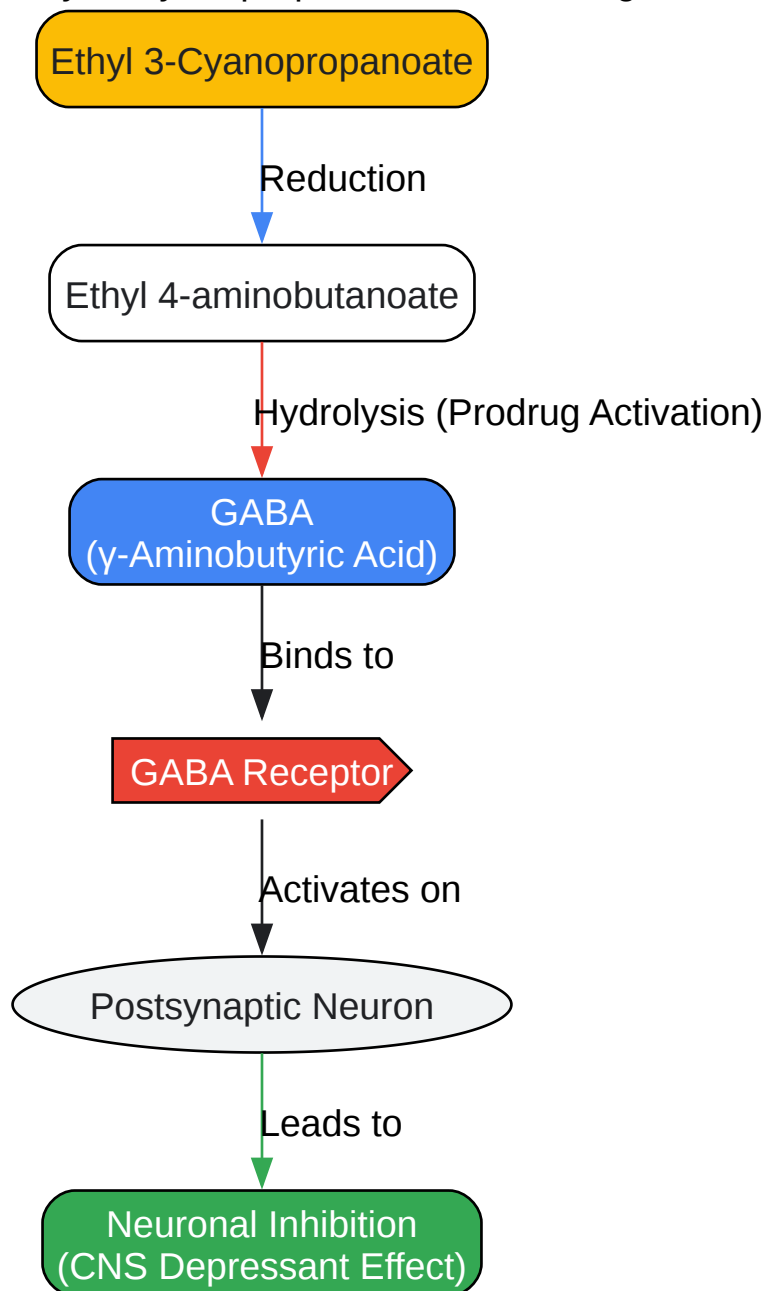
dicarbonyl compounds in the presence of ammonium acetate to form substituted 3-cyanopyridines. Furthermore, derivatives of **ethyl 3-cyanopropanoate** can undergo intramolecular cyclizations like the Thorpe-Ziegler reaction to form five- or six-membered rings. [\[15\]](#)

## Applications in Drug Development and Medicinal Chemistry

The true value of **ethyl 3-cyanopropanoate** as a building block is realized in its application to the synthesis of complex, biologically active molecules. Its ability to introduce a protected four-carbon chain with reactive handles at both ends makes it particularly useful.



## Role of Ethyl 3-Cyanopropanoate in GABAergic Therapeutics



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Caption: Pathway from building block to therapeutic target action.

- Precursor to GABA Analogues: As detailed in Section 4.1, **ethyl 3-cyanopropanoate** is a direct precursor to the ethyl ester of GABA.[16][17] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. The development of GABA analogues and prodrugs is a key strategy for treating neurological disorders such as

epilepsy, anxiety, and spasticity. The ethyl ester can improve lipophilicity and facilitate passage across the blood-brain barrier, where it is then hydrolyzed to release the active GABA molecule.

- **Scaffold for Heterocyclic Drugs:** Many pharmaceuticals are based on heterocyclic scaffolds. The reactivity of **ethyl 3-cyanopropanoate** allows it to be incorporated into synthetic routes for nitrogen-containing rings like pyridines and pyrimidines, which are core structures in a vast array of drugs, including antibacterials and kinase inhibitors.[18]

## Safety and Handling

**Ethyl 3-cyanopropanoate** is classified as harmful and requires careful handling.[1]

- **GHS Hazard Statements:** H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- **Precautions:** Work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of vapors and contact with skin and eyes.

## Conclusion

**Ethyl 3-cyanopropanoate** is a highly functional and versatile building block in organic synthesis. Its dual reactivity allows for straightforward access to valuable intermediates, most notably derivatives of  $\gamma$ -aminobutyric acid and a variety of heterocyclic systems. The synthetic protocols and data provided in this guide demonstrate its utility and potential for application in pharmaceutical research and the development of novel chemical entities. Proper understanding of its properties and reaction pathways enables chemists to leverage this molecule for the efficient construction of complex targets.

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